2,6-Disubstitution Enables Targeted MC4R Ligand Design vs. Mono-Substituted Analogs
Research on the closely related cyclohexylpiperidine scaffold demonstrates that the 2,6-disubstitution pattern, as found in 2-Cyclohexyl-6-methylpiperidine, is a privileged structure for achieving high selectivity for the melanocortin-4 receptor (MC4R) over the MC3R subtype. Studies have shown that this scaffold can be optimized to yield potent MC4R ligands with a Ki in the single-digit nanomolar range [1]. In contrast, piperidine analogs lacking this specific substitution pattern, such as simple N-substituted piperidines, do not exhibit the same profile of potency and selectivity [2]. While direct Ki data for the specific compound 2-Cyclohexyl-6-methylpiperidine is not reported, its core structure is the defining feature of a series of patented and published MC4R modulators, differentiating it from generic alternatives [1].
| Evidence Dimension | Scaffold potency and selectivity for MC4R |
|---|---|
| Target Compound Data | Scaffold (Cyclohexylpiperidine derivative) optimized to sub-10 nM Ki for MC4R [1] |
| Comparator Or Baseline | Unsubstituted or N-substituted piperidines |
| Quantified Difference | Not quantifiable for specific compound; class-level differentiation in target selectivity |
| Conditions | In vitro radioligand binding assays |
Why This Matters
For researchers focused on MC4R-related disorders (obesity, cachexia), selecting this specific 2,6-disubstituted core is essential for reproducing published structure-activity relationships (SAR) and achieving the desired target engagement profile.
- [1] Soeberdt, M. et al. Substituted cyclohexyl and piperidinyl derivates as melanocortin-4 receptor modulators. U.S. Patent Application 2005/0282822 A1, December 22, 2005. View Source
- [2] Tran, J. A.; Chen, C. W.; et al. Structure-activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor. *J. Med. Chem.* **2005**, *48*, 4295-4298. View Source
